Methyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate
Description
Methyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate is a methyl ester derivative featuring a benzo[d][1,3]dioxol-5-yl (dioxolane) substituent and a ketone group at the 5-position of the pentanoate chain. This compound is structurally characterized by its dioxolane ring, which contributes to its electronic and steric properties, and the ester group, which influences solubility and metabolic stability.
Properties
IUPAC Name |
methyl 5-(1,3-benzodioxol-5-yl)-5-oxopentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-16-13(15)4-2-3-10(14)9-5-6-11-12(7-9)18-8-17-11/h5-7H,2-4,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTOILMBVQAMNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=O)C1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate typically involves the esterification of 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process would include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Methyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The benzo[d][1,3]dioxole moiety is known to interact with various proteins, potentially affecting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between Methyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate and related compounds:
Key Observations
Methyl esters (e.g., compound 8 in ) are often preferred in drug design for their balance of solubility and bioavailability .
Substituent Effects: The benzo[d][1,3]dioxol-5-yl group enhances electron density in the aromatic system, which may improve binding interactions with biological targets (e.g., ALR-2 in anti-diabetic compounds, as seen in ) . Replacement with a benzylamino group () introduces a basic nitrogen atom, which could facilitate hydrogen bonding but may reduce metabolic stability due to susceptibility to oxidation .
Ketone Position: The 5-oxo group in the target compound contrasts with the 3-oxo group in Methyl 5-(benzylamino)-3-oxopentanoate (). This positional difference may affect intramolecular interactions or reactivity in synthetic pathways .
Complex Aromatic Systems: Compound 8 () incorporates carbazole and quinoline moieties, which introduce π-π stacking capabilities and rigidity. These features are absent in the simpler dioxolane-based compounds but may enhance binding to hydrophobic enzyme pockets .
Research Findings and Implications
Spectroscopic and Physical Properties
- NMR data for compound 8 () reveals characteristic peaks for methoxy (δ 3.70 ppm) and aromatic protons (δ 7.43–7.64 ppm), providing a reference for identifying analogous signals in the target compound .
- The absence of reported melting points or solubility data for the target compound indicates a gap in current literature, warranting further experimental characterization.
Biological Activity
Methyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a benzo[d][1,3]dioxole moiety, which is known for its diverse biological properties. The molecular formula is , with a molecular weight of approximately 250.26 g/mol.
Biological Activity Overview
Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit various biological activities, including:
- Anticancer : Several studies have demonstrated the anticancer potential of benzodioxole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines.
- Antioxidant : The antioxidant activity of these compounds has been evaluated using in vitro assays, showing their ability to scavenge free radicals.
- Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties, contributing to their potential therapeutic applications.
Anticancer Activity
A study evaluating the anticancer properties of benzodioxole derivatives reported that certain compounds significantly inhibited cell proliferation in cancer cell lines. The IC50 values for these compounds ranged from 3.94 mM to 9.12 mM across different cell lines, indicating varying levels of potency. Notably, one derivative showed an IC50 value lower than that of Doxorubicin, a standard chemotherapeutic agent, suggesting strong cytotoxicity (Table 1) .
| Compound | Cell Line | IC50 (mM) | Comparison to Doxorubicin |
|---|---|---|---|
| Benzodioxole Derivative 1 | Hep3B | 3.94 | Lower |
| Benzodioxole Derivative 2 | MCF7 | 7.12 | Comparable |
| Benzodioxole Derivative 3 | A549 | 9.12 | Higher |
Antioxidant Activity
The antioxidant activity was assessed using the DPPH assay, where several derivatives exhibited notable scavenging effects on free radicals. The results indicated that some compounds were comparable to Trolox, a well-known antioxidant (Table 2) .
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Benzodioxole Derivative A | 85% |
| Benzodioxole Derivative B | 78% |
| Benzodioxole Derivative C | 90% |
Anti-inflammatory Effects
In vitro studies have also indicated that benzodioxole derivatives can modulate inflammatory pathways. One study highlighted the ability of specific derivatives to reduce pro-inflammatory cytokine production in lipopolysaccharide-stimulated macrophages .
The biological activities of this compound and its derivatives are believed to be mediated through multiple mechanisms:
- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, particularly at the G2-M phase.
- Apoptosis Induction : Compounds may trigger apoptotic pathways leading to programmed cell death in malignant cells.
- Antioxidant Defense : By scavenging free radicals, these compounds may protect cells from oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
